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molecular formula C9H11NO2 B8448278 2,6-Dimethyl-3,4-(methylenedioxy)aniline

2,6-Dimethyl-3,4-(methylenedioxy)aniline

Cat. No. B8448278
M. Wt: 165.19 g/mol
InChI Key: XSMGAXRDAHUPPO-UHFFFAOYSA-N
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Patent
US05082848

Procedure details

3,5-Dimethyl-4-nitro-I,2-(methylenedioxy)benzene (5.0 g) and 10% palladium on charcoal catalyst (1.2 g) in ethanol (250 ml) was shaken in a hydrogen atmosphere (50 p.s.i.) at 40° C. for 4 hours. The mixture was filtered through celite and evaporated to leave 2,6-dimethyl-3,4-(methylenedioxy)aniline (2.8 g, 68%) as a dark oil.
Name
3,5-Dimethyl-4-nitro-I,2-(methylenedioxy)benzene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[O:14][CH2:13][O:12][C:4]=2[CH:5]=[C:6]([CH3:11])[C:7]=1[N+:8]([O-])=O.[H][H]>[Pd].C(O)C>[CH3:1][C:2]1[C:3]2[O:14][CH2:13][O:12][C:4]=2[CH:5]=[C:6]([CH3:11])[C:7]=1[NH2:8]

Inputs

Step One
Name
3,5-Dimethyl-4-nitro-I,2-(methylenedioxy)benzene
Quantity
5 g
Type
reactant
Smiles
CC=1C2=C(C=C(C1[N+](=O)[O-])C)OCO2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C(=CC2=C1OCO2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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